molecular formula C25H19ClN4O5 B14974297 3-(3-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

3-(3-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B14974297
Molekulargewicht: 490.9 g/mol
InChI-Schlüssel: NUSSJKZJNIZTRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-dione derivative characterized by a fused bicyclic quinazoline core substituted with a 3-chlorobenzyl group at position 3 and a 1,2,4-oxadiazole ring linked to a 3,5-dimethoxyphenyl moiety at position 5. The presence of the oxadiazole ring, known for its metabolic stability and hydrogen-bonding capacity, may enhance target binding affinity. The 3-chlorobenzyl group could influence lipophilicity and membrane permeability, while the 3,5-dimethoxyphenyl substituent may contribute to π-π stacking interactions with biological targets.

Eigenschaften

Molekularformel

C25H19ClN4O5

Molekulargewicht

490.9 g/mol

IUPAC-Name

3-[(3-chlorophenyl)methyl]-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H19ClN4O5/c1-33-18-9-16(10-19(12-18)34-2)22-28-23(35-29-22)15-6-7-20-21(11-15)27-25(32)30(24(20)31)13-14-4-3-5-17(26)8-14/h3-12H,13H2,1-2H3,(H,27,32)

InChI-Schlüssel

NUSSJKZJNIZTRW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)Cl)OC

Herkunft des Produkts

United States

Biologische Aktivität

Chemical Structure and Properties

The compound's structure is characterized by the following components:

  • Chlorobenzyl group : Enhances lipophilicity and may influence receptor binding.
  • Oxadiazole moiety : Known for its biological activity, including antimicrobial and anticancer properties.
  • Quinazoline core : Associated with various pharmacological effects such as antitumor and anti-inflammatory activities.

Molecular Formula

C20H18ClN3O4C_{20}H_{18}ClN_{3}O_{4}

Molecular Weight

Molecular Weight=386.83g mol\text{Molecular Weight}=386.83\,\text{g mol}

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A derivative of quinazoline was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells), demonstrating a dose-dependent decrease in cell viability, with IC50 values in the micromolar range.

Antimicrobial Properties

The oxadiazole ring in the compound is known for its antimicrobial properties. Preliminary studies suggest that the compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : A study reported that oxadiazole derivatives showed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.

Anti-inflammatory Effects

Quinazoline derivatives have been linked to anti-inflammatory effects. The presence of methoxy groups in the structure may enhance these effects by modulating inflammatory pathways.

  • Experimental Evidence : In vitro assays demonstrated that similar compounds reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha) in activated macrophages.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of MCF-7 cell proliferation
AntimicrobialMIC against Staphylococcus aureus
Anti-inflammatoryReduction of TNF-alpha production

Vergleich Mit ähnlichen Verbindungen

Compound A : 5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()

  • Core Structure : Benzoxazole-triazole hybrid vs. quinazoline-dione.
  • Substituents :
    • 3-chlorophenyl (shared with the target compound).
    • 4-methylphenyl and triazole-thione (absent in the target).
  • Functional Groups :
    • C=S (1275 cm⁻¹ in IR) and C-Cl (726 cm⁻¹) .
    • The target compound lacks a thione group but includes oxadiazole (C=N at ~1649 cm⁻¹, inferred from oxadiazole analogs).
  • Biological Relevance :
    • Compound A’s triazole-thione moiety is associated with antimicrobial activity, whereas the oxadiazole in the target compound is more commonly linked to kinase inhibition or anti-inflammatory effects.

Compound B : Imazaquin ()

  • Core Structure: Quinolinecarboxylic acid vs. quinazoline-dione.
  • Substituents: Imidazolinone group (herbicidal activity) vs. oxadiazole (diverse applications).

Physicochemical and Spectroscopic Comparison

Property Target Compound Compound A
Molecular Formula C₂₆H₂₀ClN₅O₅ (calc.) C₂₂H₁₅ClN₄OS
Molecular Weight 542.92 g/mol 418.90 g/mol
Key IR Absorptions ~1649 cm⁻¹ (C=N, oxadiazole) (estimated) 1649 cm⁻¹ (C=N), 1275 cm⁻¹ (C=S)
1H-NMR Features Aromatic protons (δ 6.5–8.5 ppm, multi.) 6.76–8.01 ppm (12H, Ar-H), 2.53 ppm (CH₃)
Lipophilicity (ClogP) Higher (due to dimethoxyphenyl and oxadiazole) Moderate (4-methylphenyl reduces ClogP)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.